molecular formula C19H19BrN4S B12008885 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12008885
M. Wt: 415.4 g/mol
InChI Key: IKEQMRPFYAIWFX-CIAFOILYSA-N
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Description

4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromo-benzylidene Group: The bromo-benzylidene group is introduced via a condensation reaction between 3-bromo-benzaldehyde and the amino group of the triazole ring.

    Addition of the Tert-butyl-phenyl Group: The tert-butyl-phenyl group is added through a substitution reaction, often using a tert-butyl-phenyl halide and a suitable base.

    Formation of the Hydrosulfide Group: The hydrosulfide group is introduced by reacting the intermediate compound with hydrogen sulfide gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo-benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.

    Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating various inflammatory conditions.

Industry

    Agriculture: The compound can be used as a pesticide or fungicide, protecting crops from pests and diseases.

    Pharmaceuticals: It can be a precursor for the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The exact mechanism of action of 4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane of pathogens, leading to cell lysis and death.

    Enzyme Inhibition: It binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity.

    Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-((3-Methyl-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

  • Bromo Group : The presence of the bromo group in 4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide enhances its reactivity compared to its chloro or methyl counterparts.
  • Hydrosulfide Group : The hydrosulfide group imparts unique chemical properties, such as increased nucleophilicity and potential for further functionalization.

Properties

Molecular Formula

C19H19BrN4S

Molecular Weight

415.4 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19BrN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(25)24(17)21-12-13-5-4-6-16(20)11-13/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

IKEQMRPFYAIWFX-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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